![molecular formula C8H15N3O B567910 1,4,9-Triazaspiro[5.5]undecan-5-one CAS No. 1251044-42-4](/img/structure/B567910.png)

1,4,9-Triazaspiro[5.5]undecan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

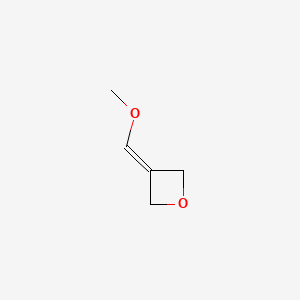

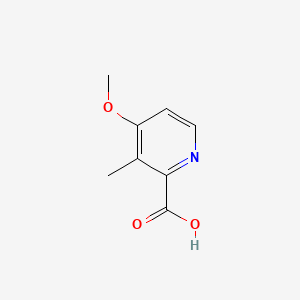

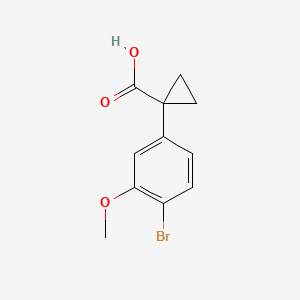

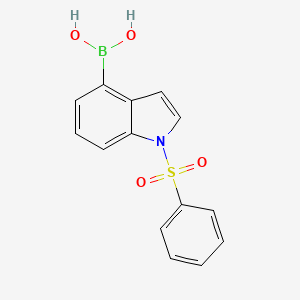

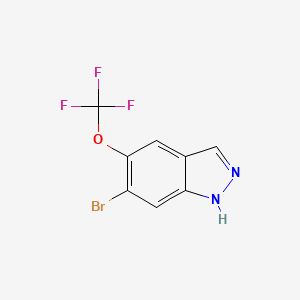

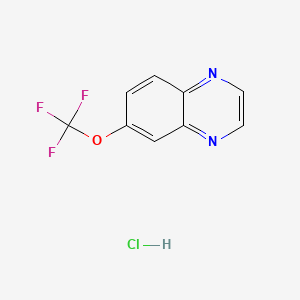

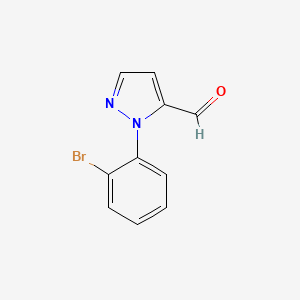

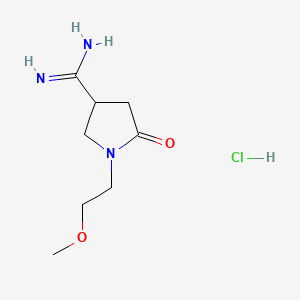

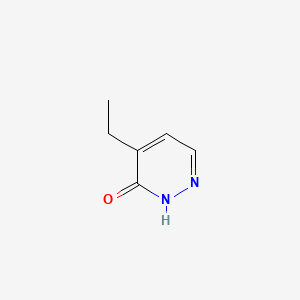

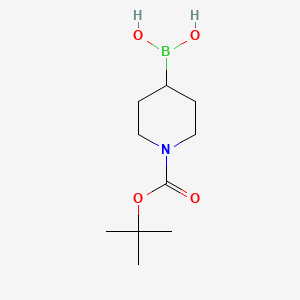

“1,4,9-Triazaspiro[5.5]undecan-5-one” is a chemical compound with the molecular formula C8H15N3O . It is also known as “1,4,9-triazaspiro [5.5]undecan-5-one dihydrochloride” with a CAS Number of 1638221-35-8 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “1,4,9-Triazaspiro[5.5]undecan-5-one” is 1S/C8H15N3O.2ClH/c12-7-8 (11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2, (H,10,12);2*1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) in the compound.Physical And Chemical Properties Analysis

The molecular weight of “1,4,9-Triazaspiro[5.5]undecan-5-one” is 242.15 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

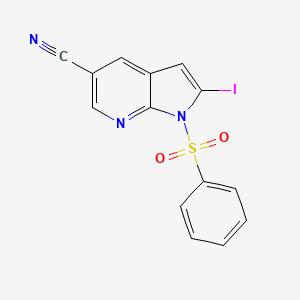

METTL3 Inhibitors

“1,4,9-Triazaspiro[5.5]undecan-2-one” derivatives have been identified as potent and selective inhibitors of METTL3 . METTL3 is part of the m6A regulation machinery, which is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections . The compound has shown a 1400-fold potency improvement (IC50 of 5 nM for the lead compound 22 (UZH2) in a time-resolved Förster resonance energy transfer (TR-FRET) assay) .

Cancer Research

The compound has shown potential in cancer research, particularly in the context of acute myeloid leukemia (AML) and prostate cancer . It has been found to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

Type 2 Diabetes Research

Given the role of METTL3 in type 2 diabetes, “1,4,9-Triazaspiro[5.5]undecan-5-one” derivatives could potentially be used in research related to this disease .

Viral Infections

The compound could also be used in the study of viral infections, given the role of METTL3 in such conditions .

Gene Expression Regulation

The compound could be used in research related to gene expression regulation. m6A, which METTL3 regulates, is involved in various aspects of gene expression, ranging from splicing to translation, stability, and degradation .

Stem Cell Differentiation

Abnormal levels of m6A, which the compound can influence, have been found to affect stem cell differentiation .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1,4,9-Triazaspiro[5.5]undecan-5-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

1,4,9-Triazaspiro[5.5]undecan-5-one interacts with its targets by inhibiting the METTL3/METTL14 protein complex . This results in a reduction of the m6A/A level of polyadenylated RNA .

Biochemical Pathways

The compound affects the m6A regulation pathway. The dynamic and reversible nature of m6A is regulated by three types of proteins called “writers”, “readers”, and “erasers”. The METTL3/METTL14 protein complex, which 1,4,9-Triazaspiro[5.5]undecan-5-one inhibits, is a key player in this pathway .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during the optimization of the compound, which has resulted in a 1400-fold potency improvement .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

Propiedades

IUPAC Name |

1,4,9-triazaspiro[5.5]undecan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDMTSGOYLFAAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

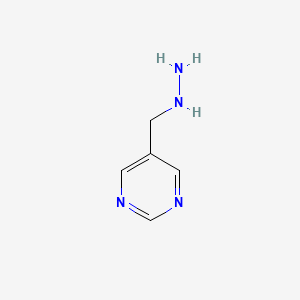

Canonical SMILES |

C1CNCCC12C(=O)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.